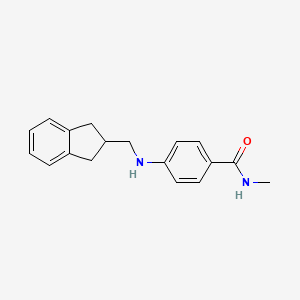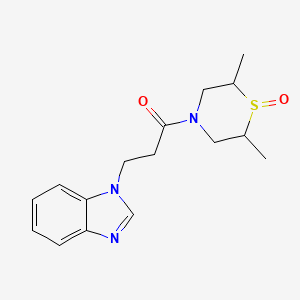
4-(2,3-dihydro-1H-inden-2-ylmethylamino)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dihydro-1H-inden-2-ylmethylamino)-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an indene moiety linked to a benzamide structure through a methylamino group. The compound’s unique structure imparts it with specific chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-inden-2-ylmethylamino)-N-methylbenzamide typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors, such as 2-phenylbutadiene, under acidic conditions.
Amination: The indene derivative is then subjected to amination using methylamine to introduce the methylamino group.
Coupling with Benzamide: The final step involves coupling the indene derivative with N-methylbenzamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1H-inden-2-ylmethylamino)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different pharmacological properties.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indene oxides, while reduction can produce indane derivatives.
Scientific Research Applications
4-(2,3-Dihydro-1H-inden-2-ylmethylamino)-N-methylbenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving indene derivatives.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-inden-2-ylmethylamino)-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride: This compound shares the indene moiety and methylamino group but lacks the benzamide structure.
1-Aminoindan: Similar indene structure but with an amino group instead of the methylamino-benzamide linkage.
2-Aminoindan hydrochloride: Another indene derivative with an amino group.
Uniqueness
4-(2,3-Dihydro-1H-inden-2-ylmethylamino)-N-methylbenzamide is unique due to its specific combination of the indene moiety and benzamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-2-ylmethylamino)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-19-18(21)14-6-8-17(9-7-14)20-12-13-10-15-4-2-3-5-16(15)11-13/h2-9,13,20H,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZUCPVKHLIVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NCC2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide](/img/structure/B7037902.png)
![(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)-(2-pyrazol-1-ylphenyl)methanone](/img/structure/B7037906.png)

![3-Methyl-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-pyridin-2-ylbutan-1-one](/img/structure/B7037916.png)
![2-Pyrimidin-5-yl-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7037917.png)
![4-[(2,3-dihydro-1H-inden-2-ylmethylamino)methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7037925.png)
![N-[(1R)-1-(3-chlorophenyl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide;hydroiodide](/img/structure/B7037927.png)
![2-(2-fluorophenyl)-4-[(4-methyl-1H-pyrazol-5-yl)methyl]morpholine](/img/structure/B7037940.png)
![N-ethyl-2,2-dimethyl-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methyl]oxan-4-amine](/img/structure/B7037948.png)
![N-[4-[[(2,2-dimethyloxan-4-yl)-ethylamino]methyl]phenyl]acetamide](/img/structure/B7037955.png)
![N-ethyl-2,2-dimethyl-N-[(3-pyridin-2-ylphenyl)methyl]oxan-4-amine](/img/structure/B7037961.png)
![4-[(2R,3R)-1-[(3-chloro-2-ethoxyphenyl)methyl]-2-methylpyrrolidin-3-yl]morpholine](/img/structure/B7037971.png)
![N-methyl-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]-N-(oxan-4-yl)benzamide](/img/structure/B7037978.png)
![N-ethyl-2,2-dimethyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]oxan-4-amine](/img/structure/B7037985.png)
